

Technical Guide: Physical and Chemical Characteristics of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-1-amino-1-cyclopentanemethanol

Cat. No.: B067021

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines computed data from reputable chemical databases with established experimental protocols for analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Computed Properties

tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate is a carbamate derivative of (1-aminocyclopentyl)methanol. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the primary amine, facilitating its use in multi-step organic syntheses.

Table 1: Chemical Identifiers and Computed Physical Properties

Property	Value	Source
IUPAC Name	tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate	PubChem
Molecular Formula	C ₁₁ H ₂₁ NO ₃	PubChem[1][2]
Molecular Weight	215.29 g/mol	PubChem[3][4]
CAS Number	168540-07-6	Ambeed
Canonical SMILES	CC(C)(C)OC(=O)NC1CCCC1CO	PubChem[1]
InChI Key	KORMKULLVQEUDG-UHFFFAOYSA-N	PubChem[1]
XLogP3	1.3	PubChem[1]
Topological Polar Surface Area	58.6 Å ²	PubChem[3]
Rotatable Bond Count	3	PubChem[3]
Hydrogen Bond Donor Count	2	PubChem[3]
Hydrogen Bond Acceptor Count	3	PubChem[3]

Note: The physical properties listed above are computationally predicted and have not been experimentally verified in published literature. These values should be used as estimations.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate is not readily available in the searched literature, a general and reliable method for the Boc-protection of a primary amine, such as (1-aminocyclopentyl)methanol, can be employed. The following protocol is adapted from standard procedures for the synthesis of Boc-protected amines.

Synthesis of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate

This procedure outlines the reaction of (1-aminocyclopentyl)methanol with di-tert-butyl dicarbonate (Boc_2O) to yield the title compound.

Materials:

- (1-aminocyclopentyl)methanol
- Di-tert-butyl dicarbonate (Boc_2O)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve (1-aminocyclopentyl)methanol (1.0 eq) in the chosen solvent (e.g., DCM).
- Base Addition: Add triethylamine (1.1 eq) to the solution.
- Boc_2O Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent

system (e.g., ethyl acetate/hexanes).

- Work-up: Once the reaction is complete, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate.

Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded to confirm the chemical structure.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H, C-H, C=O, and C-O stretches.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow.

Safety and Handling

Based on information for analogous compounds, tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate may cause skin, eye, and respiratory irritation.^[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The physical and chemical properties are largely based on computed data and established protocols for similar compounds. Experimental verification is recommended for any critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate (C₁₁H₂₁NO₃) [pubchemlite.lcsb.uni.lu]
- 2. tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate | C₁₁H₂₁NO₃ | CID 1514393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | C₁₁H₂₁NO₃ | CID 18453393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Characteristics of tert-Butyl (1-(hydroxymethyl)cyclopentyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067021#tert-butyl-1-hydroxymethyl-cyclopentyl-carbamate-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com